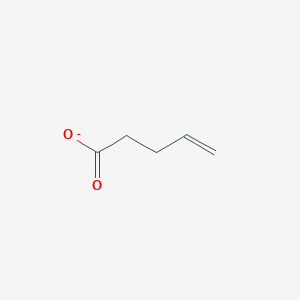
dTDP-L-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-L-mannose is a dTDP-mannose.
Applications De Recherche Scientifique
1. Role in Bacterial Polysaccharide Synthesis
dTDP-L-mannose is crucial in the biosynthesis of bacterial cell wall components. For example, it is involved in the production of unusual sugars like 6-deoxy-l-talose in Actinobacillus actinomycetemcomitans, a constituent of the cell wall in some bacteria (Nakano et al., 2000).
2. Metabolism in Bacterial and Animal Cells
dTDP-L-mannose participates in the metabolism of 6-deoxyhexoses in both prokaryotic and eukaryotic cells. It is synthesized from dTDP-D-glucose, and is a precursor for important saccharides in various complex carbohydrates (Tonetti et al., 1998).
3. Enzymatic Studies and Biotechnological Applications
Research on dTDP-L-mannose has led to insights into the functioning of various enzymes, such as dTDP-4-keto-6-deoxy-d-glucose epimerase. Understanding these enzymes can inform the production of novel sugars and contribute to biotechnological applications (Koller & Lassak, 2021).
4. Contribution to Dental Plaque Formation
In Actinomyces viscosus, dTDP-L-mannose is involved in the formation of 6-deoxy-l-talose and 6-deoxy-l-mannose, which are part of the cell wall and may contribute to dental plaque formation (Tylenda et al., 1979).
5. Synthesis of Novel Bioactive Compounds
The study of dTDP-L-mannose and related enzymes has applications in glycosylation engineering, enabling the creation of novel antibiotics and other bioactive compounds. This research addresses the increasing resistance to existing antibiotics and explores new therapeutic avenues (Rupprath et al., 2005).
Propriétés
Nom du produit |
dTDP-L-mannose |
|---|---|
Formule moléculaire |
C16H26N2O16P2 |
Poids moléculaire |
564.3 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8-,9+,10+,11-,12+,13+,15?/m0/s1 |
Clé InChI |
YSYKRGRSMLTJNL-CZRCVJRHSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R,2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1234866.png)
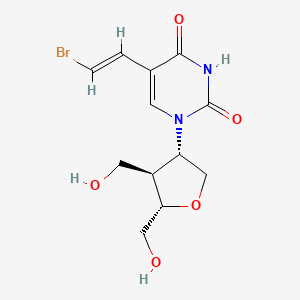

![(5Z)-5-[(E)-4,7-dihydroxyhept-2-enylidene]-4-hydroxy-2-methylsulfanyl-4-(4-phenoxybutyl)cyclopent-2-en-1-one](/img/structure/B1234870.png)

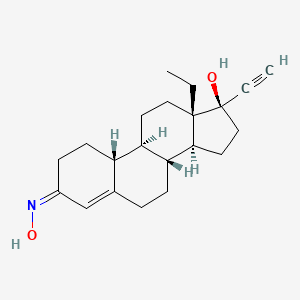
![2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide](/img/structure/B1234875.png)
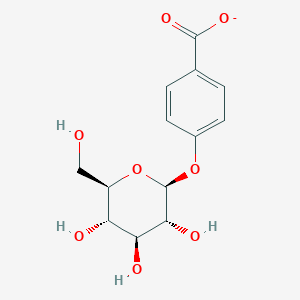
![[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine](/img/structure/B1234880.png)
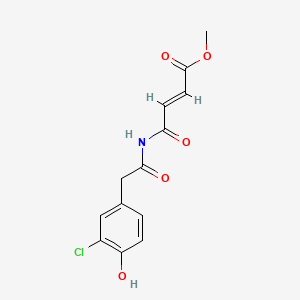
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5R)-5-[4-(methylaminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B1234884.png)

